

Technical Support Center: 5-MeO-NIPT Radiolabeling

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Compound of Interest

Compound Name:	5-Meo-nipt
CAS No.:	109921-55-3
Cat. No.:	B123837

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the radiolabeling of 5-methoxy-N-isopropyltryptamine (**5-MeO-NIPT**). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols based on established radiochemical principles and data from structurally related tryptamines. As there is limited published data specifically on the radiolabeling of **5-MeO-NIPT**, this resource extrapolates from proven methodologies for similar molecules to offer a robust starting point for your research.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to radiolabel 5-MeO-NIPT for PET imaging?

A: Yes, it is theoretically highly feasible. The chemical structure of **5-MeO-NIPT** is amenable to established radiolabeling techniques, particularly with carbon-11. The most logical approach is the [¹¹C]methylation of the corresponding desmethyl precursor (5-hydroxy-N-isopropyltryptamine or 5-HO-NIPT) to label the methoxy group. This strategy is widely used for

PET tracer synthesis due to the prevalence of methyl groups in neurologically active compounds and the accessibility of [^{11}C]methylating agents.[1][2][3]

Q2: What is the best radionuclide and labeling position for 5-MeO-NIPT?

A: Carbon-11 (^{11}C) is the most suitable radionuclide for initial studies. Its short half-life (20.4 minutes) allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for assessing receptor occupancy.[1]

The recommended labeling position is the 5-methoxy position. Labeling this position with a [^{11}C]methyl group offers a direct and well-documented synthetic route. However, a significant consideration is the potential for in vivo O-demethylation, which would lead to the cleavage of the radiolabel.[1] The metabolism of the related compound, 5-MeO-DIPT, is known to involve O-demethylation, suggesting that [^{11}C]5-MeO-NIPT may also be susceptible.[4] This could result in the formation of radiolabeled metabolites that could complicate the interpretation of PET data.

Q3: What are the primary challenges I should anticipate?

A: The main challenges can be categorized as follows:

- **Time Constraints:** The short half-life of ^{11}C necessitates rapid and efficient synthesis, purification, and quality control, typically all within 60-80 minutes.[5]
- **Precursor Synthesis:** You will need to synthesize and purify the desmethyl precursor, 5-HO-NIPT, as it is not commercially available.
- **In Vivo Stability:** As mentioned, metabolic stability is a key concern. The formation of radiolabeled metabolites can affect the signal-to-noise ratio and the accuracy of kinetic modeling.
- **Radiochemical Yield and Purity:** Achieving a high radiochemical yield (RCY) and purity is crucial for obtaining a sufficient dose for imaging and ensuring patient safety.

Troubleshooting Guides

Issue 1: Low Radiochemical Yield (RCY) in $[^{11}\text{C}]$ Methylation Reaction

Q: I am attempting to synthesize $[^{11}\text{C}]$ 5-MeO-NIPT via $[^{11}\text{C}]\text{CH}_3\text{I}$ methylation of the 5-HO-NIPT precursor, but my RCY is consistently below 5%. What are the potential causes and how can I troubleshoot this?

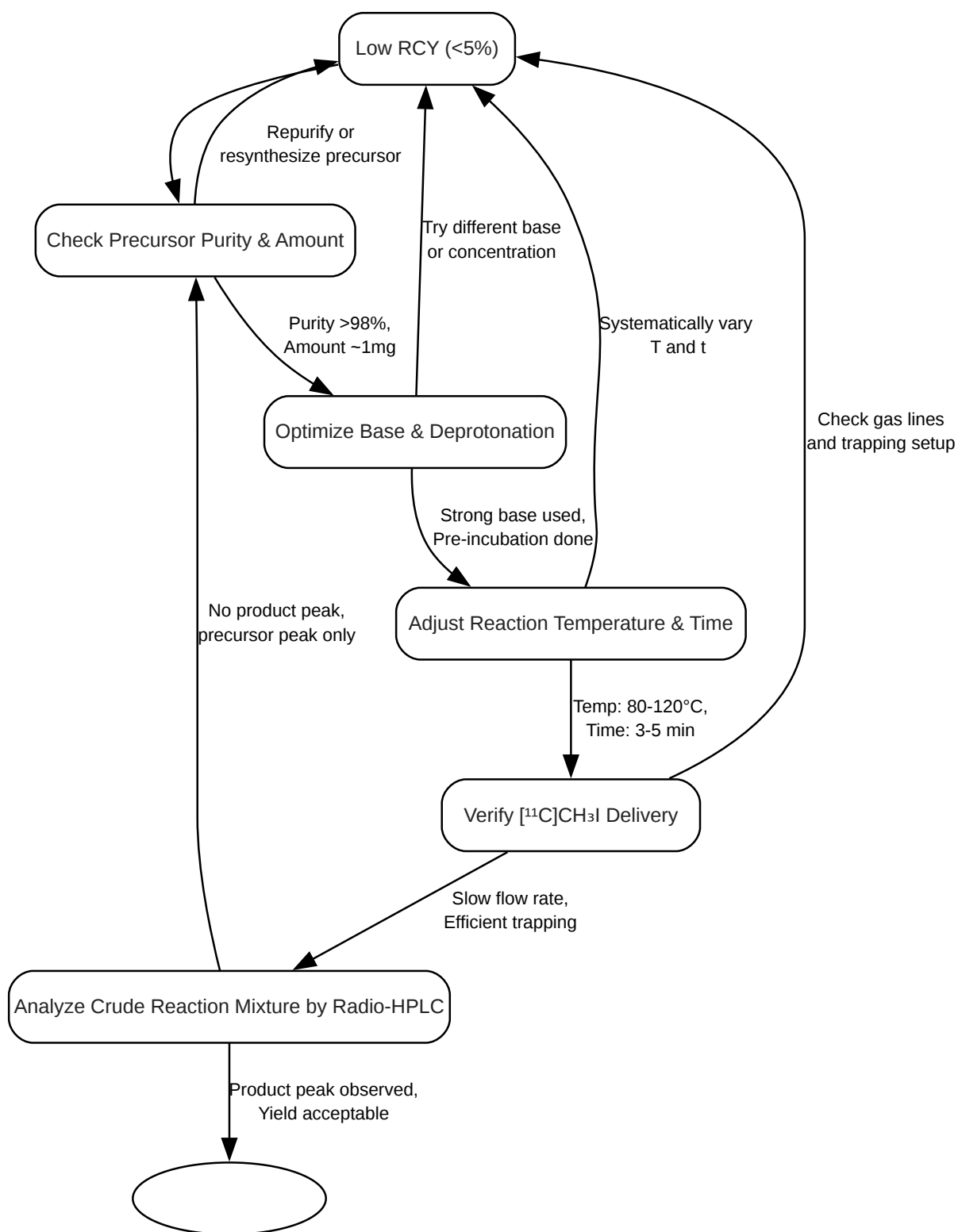
A: Low RCY in a $[^{11}\text{C}]$ methylation reaction is a common issue. Let's break down the potential causes from precursor to reaction conditions.

Causality Chain & Troubleshooting Steps:

- Precursor Quality and Quantity:
 - Problem: The 5-HO-NIPT precursor may contain impurities that interfere with the reaction, or the amount used may be insufficient. The phenolic hydroxyl group is the target for methylation, but other nucleophilic sites on impurities could consume the $[^{11}\text{C}]\text{CH}_3\text{I}$.
 - Solution:
 - Verify Precursor Purity: Ensure your precursor is of high purity (>98%) using HPLC and NMR.
 - Optimize Precursor Amount: Start with a precursor concentration of ~1 mg in 200-300 μL of solvent. Too little precursor will result in low trapping efficiency of the $[^{11}\text{C}]\text{CH}_3\text{I}$.
- Base and Deprotonation:
 - Problem: The phenolic hydroxyl group of 5-HO-NIPT needs to be deprotonated to become a nucleophile. Incomplete deprotonation is a major cause of low yield.
 - Solution:
 - Choice of Base: A strong, non-nucleophilic base is required. Sodium hydroxide (NaOH) or a strong organic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are common choices.[\[1\]\[6\]](#)

- Optimize Base Concentration: Use a slight molar excess of the base relative to the precursor. Too much base can lead to side reactions.
- Pre-incubation: Briefly pre-heat the precursor and base solution for 1-2 minutes before introducing the $[^{11}\text{C}]\text{CH}_3\text{I}$ to ensure complete deprotonation.
- Reaction Conditions:
 - Problem: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of the product.
 - Solution:
 - Temperature: A typical temperature range for ^{11}C -methylations is 80-120°C. Start at 80°C and incrementally increase if the yield does not improve.
 - Time: A reaction time of 3-5 minutes is usually sufficient. Given the short half-life of ^{11}C , longer reaction times lead to significant decay losses.
- $[^{11}\text{C}]\text{Methyl Iodide Delivery}$:
 - Problem: Inefficient trapping of the gaseous $[^{11}\text{C}]\text{CH}_3\text{I}$ in the reaction vessel.
 - Solution:
 - Flow Rate: Ensure a slow and steady flow of the inert gas (e.g., helium or nitrogen) carrying the $[^{11}\text{C}]\text{CH}_3\text{I}$ into the reaction mixture.
 - Vessel Geometry: Use a small, V-shaped reaction vessel to maximize the surface area-to-volume ratio, improving trapping efficiency.

Troubleshooting Decision Tree for Low RCY



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Caption: Troubleshooting workflow for low radiochemical yield.

Issue 2: Poor Radiochemical Purity Post-Purification

Q: After HPLC purification, my final [^{11}C]5-MeO-NIPT product shows multiple radioactive peaks on the analytical chromatogram. What's going on?

A: This indicates either the presence of radiolabeled impurities or degradation of your final product.

Potential Causes and Solutions:

- Side Reactions during Labeling:
 - Problem: Besides the desired O-methylation, N-methylation at the indole nitrogen or the secondary amine of the isopropyl group could occur, leading to radiolabeled isomers.
 - Solution:
 - Optimize HPLC Separation: Your purification method may not be adequately separating these closely related compounds. Develop a gradient HPLC method that provides better resolution between the desired product and potential side products.
 - Protecting Groups: In more complex cases, a protecting group strategy for the indole nitrogen might be necessary during precursor synthesis, although this adds steps to the overall process.
- Radiolysis:
 - Problem: High levels of radioactivity can cause the radiolabeled molecule to break down (radiolysis), especially in a clean, non-carrier-added environment. Tryptamine structures can be sensitive to oxidation.^[7]
 - Solution:
 - Formulation: Formulate the final product in a solution containing a stabilizer like ethanol (5-10%) and/or ascorbic acid to quench free radicals.
 - Minimize Time: Work quickly. The longer the purified product sits, the more likely it is to degrade.

- Impurity in Precursor Leading to Labeled Byproduct:
 - Problem: An impurity in your 5-HO-NIPT precursor that also has a site for methylation could be getting radiolabeled.
 - Solution: Re-analyze and, if necessary, re-purify your precursor material.

Issue 3: Unexpected In Vivo Biodistribution

Q: My PET scan in a rodent model shows high uptake of radioactivity in excretory organs (liver, kidneys) and not the expected brain distribution. Why is this happening?

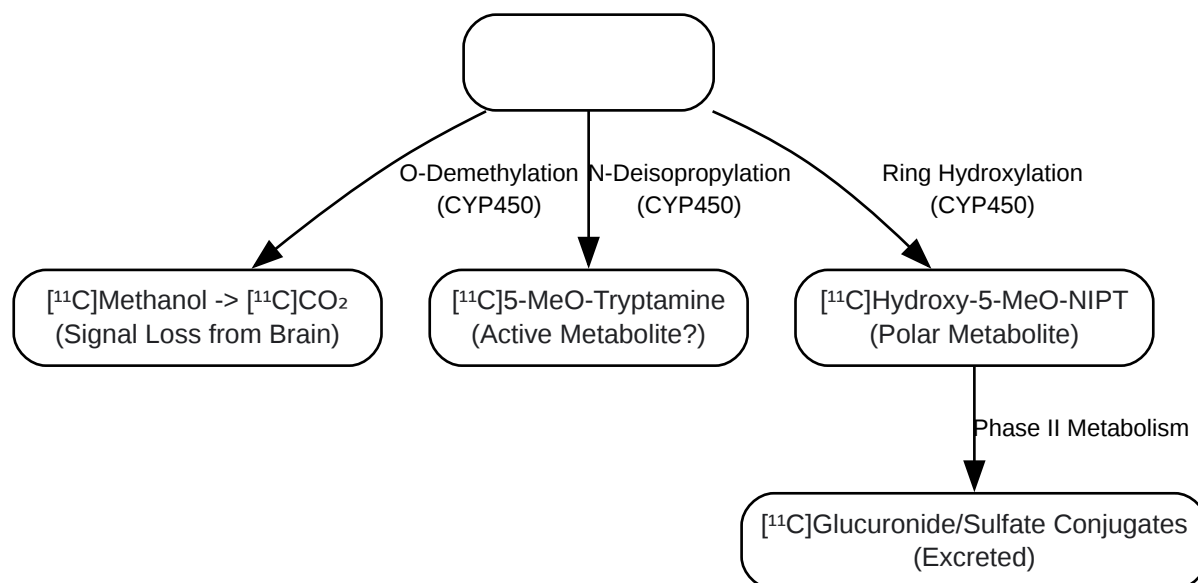
A: This is a classic sign of poor in vivo stability and/or unfavorable pharmacokinetic properties.

Potential Causes and Explanations:

- Rapid Metabolism:
 - Problem: The [¹¹C]5-MeO-NIPT is likely being rapidly metabolized in the liver. As discussed, O-demethylation would cleave the [¹¹C]methyl group, leading to [¹¹C]methanol, which is then oxidized to [¹¹C]formaldehyde and [¹¹C]formate. These small, polar radiolabeled metabolites are rapidly cleared by the kidneys. The metabolism of related tryptamines like 5-MeO-DIPT and 5-MeO-MiPT is known to produce several metabolites, including 5-MeO-NIPT itself.^{[4][8]} This suggests a complex metabolic profile.
 - Solution:
 - Metabolite Analysis: Perform radio-HPLC analysis of blood samples taken at various time points after injection to identify and quantify radiolabeled metabolites.
 - Consider Alternative Labeling Positions: If O-demethylation is confirmed to be rapid and extensive, this labeling position may not be viable for quantitative imaging. Labeling a more metabolically stable position on the carbon backbone would be necessary, though this presents a much greater synthetic challenge.
- Poor Blood-Brain Barrier (BBB) Penetration:

- Problem: While **5-MeO-NIPT** is expected to cross the BBB, the radiolabeled tracer might have physicochemical properties (e.g., due to formulation) that limit its entry into the brain.
- Solution:
 - LogP Measurement: Experimentally determine the LogP (lipophilicity) of your final radiolabeled compound to ensure it falls within the optimal range for BBB penetration (typically LogP 1-3).
 - Check Formulation: Ensure the final formulation does not contain excipients that could interfere with BBB transport.

Potential Metabolic Pathways of [¹¹C]5-MeO-NIPT



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Caption: Potential metabolic pathways based on related tryptamines.

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]5-MeO-NIPT via [¹¹C]Methylation

Disclaimer: This is a hypothetical protocol based on standard methods. It must be optimized for your specific laboratory setup.

Materials:

- 5-HO-NIPT precursor (1 mg)
- Anhydrous Dimethylformamide (DMF) (300 μ L)
- Sodium hydroxide (NaOH), 2M in water (2 μ L)
- [11 C]Methyl iodide ([11 C]CH $_3$ I) in helium stream
- HPLC purification system
- Sterile water for injection, USP
- Ethanol, USP

Procedure:

- Precursor Preparation: Dissolve 1 mg of 5-HO-NIPT in 300 μ L of anhydrous DMF in a sealed, V-shaped reaction vessel.
- Basification: Add 2 μ L of 2M NaOH to the precursor solution. Heat the vessel to 80°C for 2 minutes to ensure complete deprotonation of the phenolic hydroxyl group.
- Radiolabeling: Bubble the [11 C]CH $_3$ I/He stream through the reaction mixture for 2-3 minutes at 80°C.
- Quenching: After trapping is complete, heat the vessel at 100°C for an additional 3 minutes to drive the reaction to completion.
- Dilution: Quench the reaction by adding 500 μ L of the mobile phase used for HPLC purification.
- Purification: Inject the entire crude reaction mixture onto a semi-preparative C18 HPLC column.
 - Example Mobile Phase: 40:60 Acetonitrile:0.1M Ammonium Formate buffer.

- Detection: Monitor the eluent with a UV detector (at a wavelength appropriate for the tryptamine scaffold, e.g., 280 nm) and a radioactivity detector connected in series.
- Collection: Collect the radioactive peak corresponding to the retention time of a non-radioactive **5-MeO-NIPT** standard.
- Formulation: The collected HPLC fraction is typically diluted with water for injection and passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is then eluted from the Sep-Pak with a small volume of ethanol and further diluted with saline to achieve the desired final concentration and an ethanol concentration of <10%.
- Quality Control: Analyze an aliquot of the final product via analytical radio-HPLC to determine radiochemical purity, and measure the total radioactivity to calculate the final yield.

Protocol 2: Quality Control via Analytical Radio-HPLC

Objective: To determine the radiochemical purity of the final [¹¹C]5-MeO-NIPT product.

System:

- Analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 μm).
- UV detector.
- In-line radioactivity detector.

Procedure:

- Standard Injection: Inject a small amount of the non-radioactive **5-MeO-NIPT** standard to determine its retention time (t_R).
- Sample Injection: Inject a small aliquot (~10-20 μL) of the final formulated radiotracer.
- Analysis: Run a gradient method (e.g., 10% to 90% acetonitrile in water with 0.1% TFA over 10 minutes) to separate the product from any potential impurities.
- Calculation: Integrate the peaks on the radioactivity chromatogram. The radiochemical purity is calculated as: $(\text{Area of product peak} / \text{Total area of all radioactive peaks}) \times 100\%$

- Acceptance Criteria: Radiochemical purity should be >95% for preclinical studies.

Data Summary

The metabolic fate of a radiotracer is critical for accurate PET data interpretation. While data for **5-MeO-NIPT** is not directly available, the metabolism of its close analogs provides important insights.

Parent Compound	Metabolite(s) Identified	Metabolic Pathway	Implication for [¹¹ C]5-MeO-NIPT	Reference
5-MeO-DIPT	5-OH-DIPT, 6-OH-5-MeO-DIPT, 5-MeO-NIPT	O-Demethylation, Ring Hydroxylation, N-Deisopropylation	O-demethylation would cleave the [¹¹ C]CH ₃ label. N-deisopropylation of the parent could also occur.	[4]
5-MeO-MiPT	5-MeO-NIPT, 5-OH-MiPT, 5-MeO-MiPT-N-oxide	N-Demethylation, O-Demethylation, Hydroxylation	Confirms that 5-MeO-NIPT is a metabolite itself, suggesting it is part of a larger metabolic cascade.	[8]

This table underscores the importance of conducting thorough metabolite studies for any new tryptamine-based PET tracer.

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